

2-Chloro-7-methylquinoline-3-carbaldehyde CAS number and identifiers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-7-methylquinoline-3-carbaldehyde

Cat. No.: B1581332

[Get Quote](#)

An In-depth Technical Guide to **2-Chloro-7-methylquinoline-3-carbaldehyde**

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **2-Chloro-7-methylquinoline-3-carbaldehyde**, a key heterocyclic intermediate. It covers core identifiers, physicochemical properties, detailed synthesis protocols, analytical characterization, chemical reactivity, and its applications as a versatile building block in medicinal chemistry and drug discovery.

Core Identifiers and Physicochemical Properties

2-Chloro-7-methylquinoline-3-carbaldehyde is a substituted quinoline derivative, a class of compounds known for a wide spectrum of biological activities.^{[1][2][3]} The strategic placement of a reactive chlorine atom at the 2-position and an aldehyde group at the 3-position makes it a valuable synthon for constructing more complex molecular architectures.^[1]

Identifier	Value	Source(s)
CAS Number	68236-21-5	[4] [5] [6]
IUPAC Name	2-chloro-7-methylquinoline-3-carbaldehyde	[4]
Molecular Formula	C ₁₁ H ₈ ClNO	[4] [7] [8]
Molecular Weight	205.64 g/mol	[5] [8]
Canonical SMILES	CC1=CC2=NC(=C(C=C2C=C1)C=O)Cl	[9]
InChI Key	YBNADSVXXWMWKH-UHFFFAOYSA-N	[4]
Physical Form	Solid	[4]
Melting Point	241-244 °C	[8]
Boiling Point	350.8 °C at 760 mmHg	[8]
Flash Point	166 °C	[8]

Synthesis via Vilsmeier-Haack Reaction

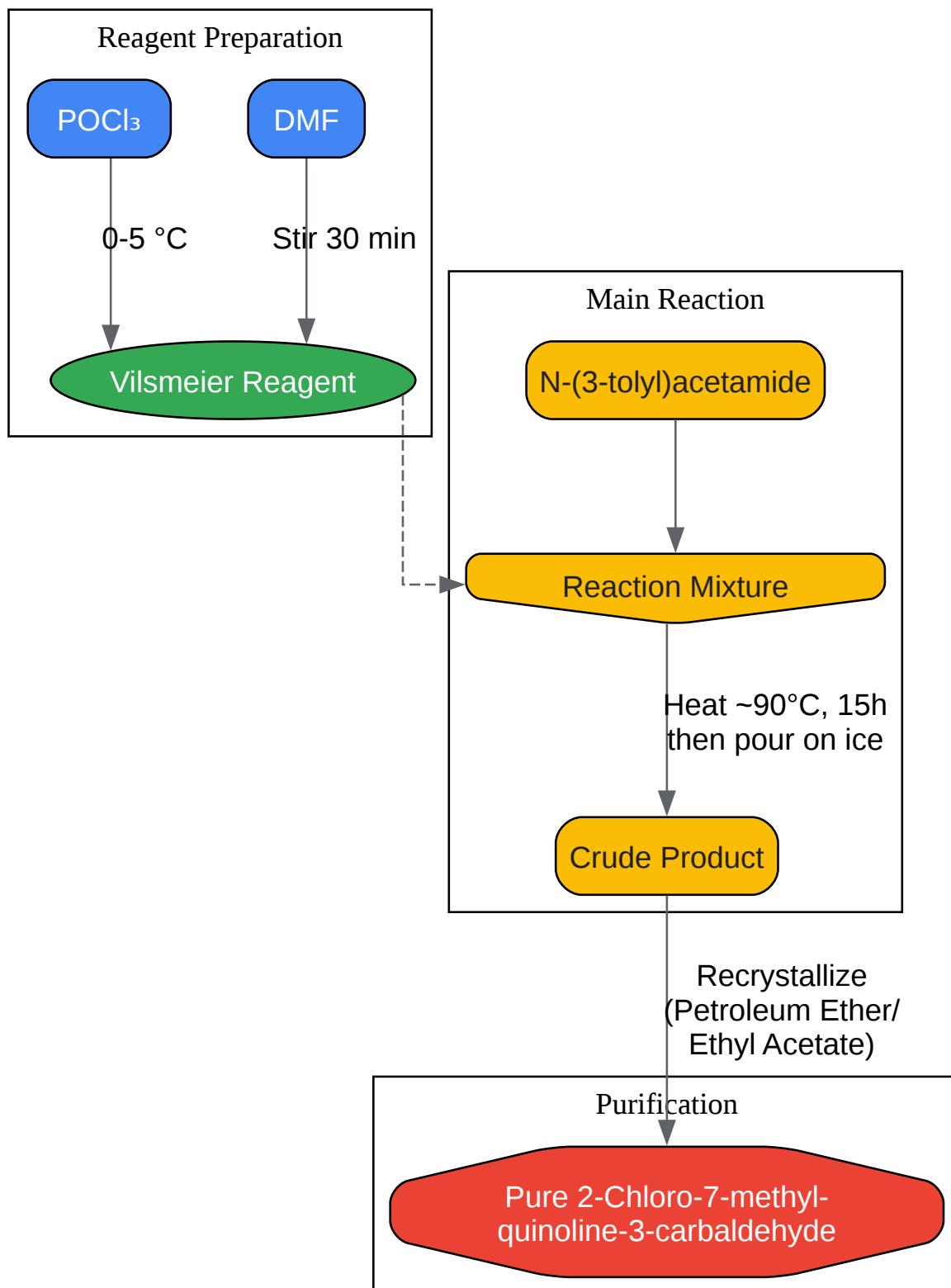
The most efficient and widely reported method for synthesizing 2-chloro-3-formylquinolines is the Vilsmeier-Haack reaction.[\[10\]](#)[\[11\]](#) This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect a one-pot cyclization and formylation of an N-arylacetamide.

The choice of the Vilsmeier-Haack approach is strategic; it is a powerful tool for formylating aromatic compounds and inducing ring-closure reactions, often resulting in high yields. The reaction proceeds by activating the N-arylacetamide with the Vilsmeier reagent, leading to an electrophilic intermediate that undergoes intramolecular cyclization onto the aromatic ring, followed by hydrolysis to yield the final aldehyde product.

Experimental Protocol: Synthesis from N-(3-tolyl)acetamide

This protocol is adapted from established literature procedures for the Vilsmeier-Haack cyclization of N-arylacetamides.^[7]

Materials and Reagents:


- N-(3-tolyl)acetamide
- Phosphorus oxychloride (POCl₃)
- N,N-Dimethylformamide (DMF)
- Crushed Ice
- Petroleum ether
- Ethyl acetate

Procedure:

- Vilsmeier Reagent Preparation: In a flask equipped with a dropping funnel and stirrer, cool N,N-dimethylformamide (30 mmol) to 0-5 °C in an ice bath.
- Add phosphorus oxychloride (70 mmol) dropwise to the cooled DMF with continuous stirring. Maintain the temperature below 5 °C. Stir the resulting mixture for an additional 30 minutes at room temperature to ensure complete formation of the Vilsmeier adduct.
- Reaction with Substrate: Add N-(3-tolyl)acetamide (10 mmol) to the prepared Vilsmeier reagent.
- Cyclization: Heat the reaction mixture to approximately 90 °C and maintain this temperature for 15 hours.^[7] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).^[12]
- Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a generous amount of crushed ice to hydrolyze the reaction intermediate.

- A solid product will precipitate. Collect the white product by filtration and wash it with cold water.
- Purification: Dry the crude product. Further purification can be achieved by recrystallization from a petroleum ether/ethyl acetate solvent mixture to yield pure **2-Chloro-7-methylquinoline-3-carbaldehyde**.^[7]

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Vilsmeier-Haack synthesis workflow.

Analytical Characterization

The structural confirmation of **2-Chloro-7-methylquinoline-3-carbaldehyde** relies on standard spectroscopic and crystallographic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR spectroscopy is used to confirm the presence and connectivity of aromatic and aliphatic protons. The aldehyde proton typically appears as a singlet at a characteristic downfield shift (around δ 10.5 ppm), while the methyl group protons appear as a singlet around δ 2.8 ppm. The aromatic protons show complex multiplets in the δ 7.2-8.9 ppm range.[12] ^{13}C NMR confirms the presence of the carbonyl carbon (around δ 189 ppm) and other distinct carbon atoms in the quinoline ring system.[12]
- Infrared (IR) Spectroscopy: IR analysis is crucial for identifying the key functional groups. A strong absorption band around $1690\text{-}1700\text{ cm}^{-1}$ corresponds to the C=O stretching of the aldehyde group, while bands in the $1580\text{-}1630\text{ cm}^{-1}$ region are characteristic of the C=C and C=N bonds within the aromatic quinoline core.[12]
- X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the molecular structure. Studies have confirmed that the quinoline fused-ring system is essentially planar.[7][13] The crystal structure analysis provides precise bond lengths, bond angles, and intermolecular interactions.

Characterization Data	Observed Value / Feature
Crystal System	Monoclinic
Space Group	P2 ₁ /c
^1H NMR (CDCl ₃)	δ 10.5 (s, 1H, CHO), 8.9 (s, 1H, H-4), 7.7-8.1 (m, 3H, Ar-H), 2.8 (s, 3H, CH ₃)
^{13}C NMR (CDCl ₃)	δ 189.5 (CHO)
IR (KBr) cm ⁻¹	~1693 (C=O), ~1628 (C=N), ~770 (C-Cl)

Note: NMR and IR data are representative values based on published data for closely related analogs.[12]

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of 2-chloroquinoline-3-carbaldehydes stems from the differential reactivity of the two functional groups, which allows for selective transformations.^[1] This dual functionality makes it a privileged scaffold in medicinal chemistry for the synthesis of novel heterocyclic compounds with potential therapeutic activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties.^{[1][3]}

Key Reactions:

- Reactions at the Aldehyde Group: The formyl group readily undergoes condensation reactions with various nucleophiles.
 - Schiff Base Formation: Condensation with primary amines or hydrazines yields Schiff bases and hydrazones, respectively.^[1] These derivatives are often investigated for their own biological activities or used as intermediates for further cyclizations.
 - Knoevenagel Condensation: Reaction with active methylene compounds leads to the formation of new C-C bonds.
- Reactions at the Chloro Group: The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (S_nAr).
 - It can be displaced by O-, N-, and S-nucleophiles to introduce a wide variety of substituents, such as morpholine, thiols, or azoles.^[1]
- Combined Reactions: Both functional groups can be utilized in tandem or sequentially to construct fused heterocyclic systems, such as pyrazolo[3,4-b]quinolines, thieno[2,3-b]quinolines, and other complex polycyclic structures.^[1]

Role as a Synthetic Intermediate Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling **2-Chloro-7-methylquinoline-3-carbaldehyde**.

Safety Information	Details
Pictograms	GHS07 (Exclamation Mark)
Signal Word	Warning
Hazard Statements	H302: Harmful if swallowed. H319: Causes serious eye irritation.
Precautionary Statements	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage	Store in an inert atmosphere, at 2-8 °C.

Source for safety information: [\[4\]](#)

Conclusion

2-Chloro-7-methylquinoline-3-carbaldehyde, identified by CAS number 68236-21-5, is a fundamentally important intermediate in synthetic organic and medicinal chemistry. Its efficient synthesis via the Vilsmeier-Haack reaction and the versatile reactivity of its chloro and aldehyde functionalities provide a robust platform for the development of novel quinoline-based compounds. The extensive body of research on this and related analogs underscores its significance as a building block for discovering new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 2. dergi-fytronix.com [dergi-fytronix.com]

- 3. researchgate.net [researchgate.net]
- 4. 2-Chloro-7-methylquinoline-3-carbaldehyde | 68236-21-5 [sigmaaldrich.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. sobhabio.com [sobhabio.com]
- 7. 2-Chloro-7-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CAS#:68236-21-5 | 2-chloro-7-methyl-3-quinolinecarboxaldehyde | Chemsric [chemsrc.com]
- 9. sci-toys.com [sci-toys.com]
- 10. chemijournal.com [chemijournal.com]
- 11. chemijournal.com [chemijournal.com]
- 12. chemijournal.com [chemijournal.com]
- 13. 2-Chloro-7-methyl-quinoline-3-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Chloro-7-methylquinoline-3-carbaldehyde CAS number and identifiers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1581332#2-chloro-7-methylquinoline-3-carbaldehyde-cas-number-and-identifiers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com